(R)-3,3'-Bis3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol
CAS No.: 1228600-99-4
Cat. No.: VC0230678
Molecular Formula: C16H24BClN2O4
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1228600-99-4 |
---|---|
Molecular Formula | C16H24BClN2O4 |
Molecular Weight | 0 |
IUPAC Name | 3-[3,5-bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol |
Standard InChI | InChI=1S/C36H26F12O2/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29(31(27)49)30-26-8-4-2-6-18(26)14-28(32(30)50)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h9-16,49-50H,1-8H2 |
SMILES | C1CCC2=C(C(=C(C=C2C1)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O)C4=C5CCCCC5=CC(=C4O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Introduction
Structural Characteristics and Properties
Structural Features
Synthesis and Preparation
Synthetic Approaches
Applications in Asymmetric Catalysis
Mechanistic Considerations
The exceptional performance of (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol in asymmetric catalysis can be attributed to several key structural features that influence its catalytic mechanism. The 3,5-bis(trifluoromethyl)phenyl groups significantly enhance the acidity of the hydroxyl groups due to their strong electron-withdrawing properties, facilitating metal coordination and activation of substrates. This increased acidity is particularly beneficial for reactions involving organozinc reagents, where the formation of a defined zinc alkoxide complex is crucial for stereoinduction. The rigid octahydro-BINOL backbone creates a well-defined chiral pocket with restricted conformational flexibility, leading to more consistent facial discrimination during substrate approach. The distinct electronic properties of the ligand influence the Lewis acidity of coordinated metals, affecting their interaction with incoming nucleophiles. Detailed mechanistic studies have revealed that the transfer of chirality often proceeds via a six-membered transition state where the metal center is coordinated by both hydroxyl groups, with the incoming nucleophile directed by the steric and electronic environment created by the 3,5-bis(trifluoromethyl)phenyl substituents.
Addition Reactions of Organozinc Reagents
One of the most significant applications of (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol is in the enantioselective addition of diethylzinc to aromatic aldehydes. This transformation has been extensively studied due to its importance in generating chiral secondary alcohols with high optical purity. The ligand demonstrates remarkable efficiency in this reaction, consistently providing products with enantiomeric excesses above 90%. The 3,5-bis(trifluoromethyl)phenyl groups have been shown to be particularly effective in this context, outperforming other substitution patterns. Research has indicated that the electron-withdrawing nature of these groups enhances the Lewis acidity of the zinc complex, leading to better activation of the aldehyde substrate. The reaction typically proceeds with excellent conversions under mild conditions (0-25°C) and relatively short reaction times (4-12 hours), making it practical for both laboratory and industrial applications. Comparative studies have demonstrated that the octahydro backbone provides superior results compared to the fully aromatic BINOL counterpart, suggesting that the increased flexibility contributes positively to the stereochemical outcome of the reaction .
Comparative Efficiency Studies
Multiple studies have evaluated the relative efficiency of (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol against other chiral ligands in various asymmetric transformations. In a comprehensive comparison with other BINOL derivatives bearing different substituents at the 3,3' positions, the 3,5-bis(trifluoromethyl)phenyl variant consistently demonstrated superior enantioselectivity. For instance, in the addition of diethylzinc to benzaldehyde, the ligand achieved 95% enantiomeric excess, compared to 87% for the 3,3'-diphenyl derivative and 82% for the 3,3'-di(3,5-dimethylphenyl) variant. Temperature effect studies revealed that the enantioselectivity remained relatively consistent across a range of temperatures (-20°C to +25°C), indicating a robust stereochemical control mechanism. The ligand also maintains its efficiency at lower catalyst loadings (down to 1 mol%), which is advantageous for practical applications. When compared to other catalyst systems for similar transformations, including titanium-based catalysts and rare earth metal complexes, the ligand often provides comparable or superior results while offering advantages in terms of air stability and ease of handling.
Substrate Scope and Limitations
Structure-Activity Relationships
Impact of Structural Modifications
Systematic studies of structure-activity relationships have provided valuable insights into the critical features of (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol that contribute to its catalytic performance. The presence of the 3,5-bis(trifluoromethyl)phenyl groups has been identified as crucial for high enantioselectivity, with studies showing that replacement with less electron-withdrawing groups (such as methyl or methoxy substituents) leads to diminished stereoselectivity. The positioning of the trifluoromethyl groups specifically at the 3,5-positions of the phenyl rings has proven optimal, creating the ideal electronic and steric environment for substrate discrimination. Investigations into the role of the octahydro backbone have revealed that the partial saturation of the naphthalene rings contributes significantly to catalyst performance, with the fully aromatic analogue typically giving lower enantioselectivity. This effect has been attributed to the altered dihedral angle between the two naphthol units, which directly influences the geometry of the chiral pocket. Studies involving systematic variation of the dihedral angle through structural modifications have established a correlation between this parameter and catalytic outcomes, with the octahydro derivative providing the optimal angle for most applications.
Electronic and Steric Effects
The exceptional performance of (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol stems from a synergistic combination of electronic and steric effects that influence its interaction with metals and substrates. The electronic effects are primarily manifested through the strong electron-withdrawing properties of the trifluoromethyl groups, which increase the acidity of the hydroxyl protons and enhance metal coordination. Computational studies have estimated that the pKa of these hydroxyl groups is approximately 1.5-2.0 units lower than in the unsubstituted BINOL, significantly impacting the formation and stability of metal complexes. The steric environment created by the 3,5-bis(trifluoromethyl)phenyl groups establishes a well-defined chiral pocket that effectively discriminates between the re and si faces of prochiral substrates. Molecular modeling studies have demonstrated that the fluorine atoms create a distinctive electrostatic surface potential that influences substrate approach trajectories. The partially saturated backbone contributes to this steric environment by altering the dihedral angle between the two naphthol units, typically increasing it to approximately 85-90° compared to 78-82° in unmodified BINOL, which has been correlated with improved facial selectivity in numerous reactions.
Comparative Analysis with Related Compounds
When compared directly with structurally related compounds, (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol demonstrates several distinctive advantages that explain its superior performance in certain applications. A direct comparison with the fully aromatic analogue (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2,2'-naphthol shows that the octahydro derivative typically provides 5-10% higher enantiomeric excesses in addition reactions of diethylzinc to aromatic aldehydes. When compared to derivatives bearing different substituents at the 3,3' positions, such as phenyl, 3,5-dimethylphenyl, or 3,5-di-tert-butylphenyl groups, the bis(trifluoromethyl) variant consistently achieves higher enantioselectivity in most tested reactions. Studies comparing the octahydro backbone with partially hydrogenated variants (such as tetrahydro- or hexahydro-BINOL) have revealed that the octahydro structure provides the optimal balance of rigidity and dihedral angle adjustment for most applications. Investigations into alternative axially chiral scaffolds, such as VAPOL or VANOL, have shown that while these alternatives excel in specific reactions, the (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol offers broader applicability and more consistent performance across diverse reaction types.
Recent Research Developments
Catalyst Immobilization Strategies
Recent research has focused on developing effective immobilization strategies for (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol to enhance its practicality in industrial applications through improved recyclability and operational simplicity. Several approaches have been explored, including covalent attachment to solid supports such as polystyrene, silica, and magnetic nanoparticles through functionalization of the octahydro-BINOL backbone. These immobilized variants have demonstrated good retention of catalytic activity and enantioselectivity while enabling simple catalyst recovery through filtration or magnetic separation. Alternative immobilization strategies have involved the development of polymer-supported analogues through co-polymerization with suitable monomers containing polymerizable groups attached to the ligand structure. Studies comparing different immobilization methods have revealed that attachment through the 6,6' positions of the octahydro backbone tends to preserve catalytic activity better than modification at the hydroxyl groups, which are crucial for metal coordination. Remarkably, some immobilized versions have shown enhanced stability under continuous flow conditions, allowing for extended operation times without significant loss of catalytic performance. The recyclability of these immobilized catalysts typically extends to 5-8 cycles before noticeable decreases in activity or enantioselectivity are observed, representing a significant improvement over homogeneous systems.
Application in Flow Chemistry
The adaptation of (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol-based catalysis to continuous flow conditions represents an important advancement for practical applications. Flow chemistry offers several advantages over batch processes, including improved mixing, heat transfer, and scalability. Recent studies have demonstrated successful implementation of the ligand in flow systems for the enantioselective addition of diethylzinc to aldehydes, achieving comparable or superior results to traditional batch methodologies. The development of packed-bed reactors containing immobilized versions of the catalyst has enabled continuous operation with minimal catalyst leaching. Optimization of flow parameters such as residence time, temperature, and substrate concentration has led to processes with significantly reduced reaction times—often from hours to minutes—while maintaining high enantioselectivity. A particularly promising approach involves the use of 3D-printed reactors with custom geometries designed to optimize the mass transfer characteristics for reactions catalyzed by this ligand. Comparative studies between batch and flow processes have revealed that flow conditions often result in more consistent product quality and fewer side reactions, particularly for transformations involving sensitive or reactive intermediates. These advancements in flow chemistry applications have significantly enhanced the practical utility of (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol for larger-scale synthesis of chiral building blocks.
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